molecular formula C16H14BrNO3 B4708588 N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-bromobenzamide

N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-bromobenzamide

Número de catálogo B4708588
Peso molecular: 348.19 g/mol
Clave InChI: WHWMVPSCVKUSET-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-bromobenzamide, also known as BD-1063, is a selective antagonist of the sigma-1 receptor. Sigma-1 receptor is a transmembrane protein that is involved in a variety of physiological and pathological processes, including pain perception, neurodegenerative diseases, and cancer. BD-1063 has been extensively studied for its potential therapeutic applications in these areas.

Mecanismo De Acción

N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-bromobenzamide acts as a selective antagonist of the sigma-1 receptor. Sigma-1 receptor is a transmembrane protein that is involved in various physiological and pathological processes. This compound binds to the sigma-1 receptor and prevents its activation by endogenous ligands such as progesterone and sphingosine-1-phosphate. This leads to the inhibition of downstream signaling pathways that are involved in pain perception, neurodegeneration, and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In pain research, this compound has been shown to reduce the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. In neurodegenerative diseases, this compound has been shown to increase the expression of neurotrophic factors and reduce the accumulation of beta-amyloid. In cancer research, this compound has been shown to inhibit the expression of matrix metalloproteinases and reduce the invasion and migration of cancer cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-bromobenzamide has several advantages for lab experiments. It is a selective antagonist of the sigma-1 receptor, which allows for specific targeting of this receptor. It has been extensively studied for its potential therapeutic applications in various areas. However, there are also limitations to using this compound in lab experiments. It has a relatively short half-life, which may limit its effectiveness in vivo. It also has limited solubility in water, which may affect its bioavailability.

Direcciones Futuras

There are several future directions for the study of N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-bromobenzamide. In pain research, further studies are needed to determine the optimal dosage and administration route of this compound for the treatment of neuropathic pain. In neurodegenerative diseases, further studies are needed to determine the potential of this compound for the treatment of Alzheimer's disease and other neurodegenerative diseases. In cancer research, further studies are needed to determine the potential of this compound for the treatment of various types of cancer. In addition, the development of more potent and selective sigma-1 receptor antagonists may lead to the discovery of new therapeutic targets for the treatment of various diseases.

Aplicaciones Científicas De Investigación

N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-bromobenzamide has been extensively studied for its potential therapeutic applications in various areas. In pain research, this compound has been shown to attenuate neuropathic pain in animal models. In neurodegenerative diseases, this compound has been shown to protect against neuronal death induced by beta-amyloid, a protein that is associated with Alzheimer's disease. In cancer research, this compound has been shown to inhibit the growth and metastasis of various cancer cell lines.

Propiedades

IUPAC Name

N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-10(11-5-6-14-15(8-11)21-9-20-14)18-16(19)12-3-2-4-13(17)7-12/h2-8,10H,9H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWMVPSCVKUSET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCO2)NC(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-bromobenzamide
Reactant of Route 2
Reactant of Route 2
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-bromobenzamide
Reactant of Route 3
Reactant of Route 3
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-bromobenzamide
Reactant of Route 4
Reactant of Route 4
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-bromobenzamide
Reactant of Route 5
Reactant of Route 5
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-bromobenzamide
Reactant of Route 6
Reactant of Route 6
N-[1-(1,3-benzodioxol-5-yl)ethyl]-3-bromobenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.